molecular formula C16H18S B14558576 [(4-Phenylbutan-2-yl)sulfanyl]benzene CAS No. 61836-03-1

[(4-Phenylbutan-2-yl)sulfanyl]benzene

Cat. No.: B14558576
CAS No.: 61836-03-1
M. Wt: 242.4 g/mol
InChI Key: KRCFMVKYLHQXGH-UHFFFAOYSA-N
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Description

[(4-Phenylbutan-2-yl)sulfanyl]benzene is an organic compound featuring a benzene ring linked through a sulfanyl-thioether bridge to a 4-phenylbutan-2-yl chain. This specific molecular architecture, incorporating aromatic rings and a sulfur-containing functional group, suggests potential utility in various research domains, particularly in organic synthesis and materials science. Researchers may investigate its use as a building block or intermediate in the development of more complex chemical entities. The presence of the sulfanyl group can be a key site for further chemical modifications, enabling the creation of novel sulfides, sulfoxides, or sulfones for structure-activity relationship studies. Analysis of related chemical structures indicates that such sulfur-containing compounds can be of interest in the synthesis of ligands for catalytic systems or in the preparation of compounds for screening in medicinal chemistry . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives. All safety data sheets should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61836-03-1

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

4-phenylbutan-2-ylsulfanylbenzene

InChI

InChI=1S/C16H18S/c1-14(17-16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3

InChI Key

KRCFMVKYLHQXGH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Phenylbutan 2 Yl Sulfanyl Benzene and Analogous Thioethers

Established Strategies for Carbon-Sulfur Bond Formation

Traditional methods for creating C–S bonds are widely practiced and form the foundation of thioether synthesis. These techniques, including transition-metal-catalyzed cross-coupling, thiol-ene additions, and nucleophilic substitutions, are reliable and versatile for constructing a diverse range of thioether structures.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl Thioethers

Transition-metal-catalyzed cross-coupling is one of the most powerful and general strategies for the synthesis of aryl-substituted thioethers. thieme-connect.com These reactions typically involve the coupling of an aryl halide or sulfonate with a thiol in the presence of a metal catalyst. acsgcipr.org This approach is particularly valuable when the aryl substrate is not sufficiently reactive for classical nucleophilic aromatic substitution (SNAr). acsgcipr.org

The general mechanism for these couplings, particularly with palladium catalysts, follows a well-established catalytic cycle:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl halide (Ar-X) bond to form a high-valent Ar-Pd(II)-X complex.

Ligand Exchange: A thiolate (RS⁻), generated in situ by the deprotonation of a thiol with a base, displaces the halide on the metal center.

Reductive Elimination: The aryl and alkylthio groups on the metal complex couple, forming the desired aryl thioether (Ar-S-R) and regenerating the low-valent metal catalyst. acsgcipr.org

A variety of transition metals, including palladium, copper, nickel, and iron, have been successfully employed to catalyze C–S bond formation. acsgcipr.org The choice of metal, ligand, and base is crucial for the reaction's success and can be tailored to the specific substrates. acsgcipr.org For instance, copper-catalyzed "Ullmann-type" couplings have been known for decades, though early versions required harsh conditions. Modern methods utilize ligands to facilitate the reaction at much lower temperatures. thieme-connect.com Palladium catalysis, often under Buchwald-Hartwig conditions, is also a common choice. acsgcipr.org More recently, catalysts based on more abundant and less expensive metals like iron and nickel have gained prominence as greener alternatives. acsgcipr.orgnih.gov

Catalyst SystemCoupling PartnersTypical ConditionsKey Features
Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., phosphines)Aryl Halides/Triflates + ThiolsBase (e.g., NaOtBu, Cs₂CO₃), Organic SolventBroad substrate scope, high efficiency (Buchwald-Hartwig type). acsgcipr.org
Copper (e.g., CuI) + Ligand (e.g., N-containing ligands)Aryl Halides + ThiolsBase (e.g., K₂CO₃), High Temperature (can be lowered with ligands)Classic Ullmann-type reaction, cost-effective. thieme-connect.com
Nickel (e.g., NiCl₂(dppp))Aryl Thioethers + Alkyl Grignard ReagentsOrganic Solvent (e.g., THF)Enables C-S bond cleavage/activation. nih.gov
Iron (e.g., Fe(acac)₃)Alkyl Aryl Thioethers + Aryl Grignard ReagentsOrganic Solvent (e.g., CPME)Utilizes an inexpensive, earth-abundant metal. nih.gov

Thiol-Alkene Addition (Thiol-ene) Reactions

The thiol-ene reaction, also known as alkene hydrothiolation, is a highly efficient method for forming C–S bonds by adding a thiol across a double bond. wikipedia.org First reported in 1905, this reaction has gained significant attention as a form of "click chemistry" due to its high yields, rapid reaction rates, stereoselectivity, and favorable thermodynamics. wikipedia.org The reaction typically results in the anti-Markovnikov addition of the thiol to the alkene, yielding a linear thioether. wikipedia.org

Thiol-ene additions can proceed through two primary mechanisms:

Radical Addition: This is the most common pathway, initiated by light (photochemical), heat, or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene to form a carbon-centered radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.org

Michael Addition: In cases where the alkene is electron-deficient (e.g., α,β-unsaturated carbonyl compounds), the reaction can proceed via a nucleophilic Michael addition. This pathway is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form a thiolate that then attacks the alkene. wikipedia.org

The versatility and mild conditions of the thiol-ene reaction make it suitable for a wide range of applications, from small molecule synthesis to polymer chemistry and materials science. wikipedia.orgresearchgate.net

Initiation MethodReactantsMechanismKey Characteristics
UV Irradiation (Photo-initiated)Thiol + Unactivated AlkeneFree-RadicalHigh yields, anti-Markovnikov selectivity, often requires no initiator. wikipedia.orgnih.gov
Radical Initiator (e.g., AIBN)Thiol + AlkeneFree-RadicalThermally initiated, useful when photochemical setup is unavailable. wikipedia.org
Base or Nucleophile CatalystThiol + Electron-Deficient AlkeneMichael AdditionCatalytic process, results in anti-Markovnikov product. wikipedia.org
Catalyst-FreeThioglycolic acid + LimoneneNucleophilic AdditionExothermic and fast reaction under ambient conditions.

Substitution Reactions Involving Organic Halides and Sulfur Sources

The nucleophilic substitution reaction between an organic halide and a sulfur nucleophile is a fundamental and straightforward method for synthesizing thioethers. pearson.com This reaction typically proceeds via an SN2 mechanism, where a thiolate ion attacks an alkyl halide, displacing the halide leaving group to form the C–S bond. pearson.com

The key to this method is the generation of a potent sulfur nucleophile. Thiols are excellent precursors but are often deprotonated with a base (e.g., sodium hydroxide, sodium hydride) to form the more nucleophilic thiolate anion (RS⁻). pearson.commasterorganicchemistry.com Thiolates are highly effective nucleophiles, and unlike their alkoxide counterparts, their lower basicity minimizes competing elimination (E2) reactions, even with secondary alkyl halides. masterorganicchemistry.com

Besides thiols, other sulfur sources can be employed. Odorless and stable alternatives like xanthates have been developed to serve as thiol surrogates, reacting with alkyl and aryl halides to produce thioethers without the use of malodorous starting materials. nih.govmdpi.com

Sulfur SourceElectrophileTypical ConditionsNotes
Thiol (R-SH)Alkyl Halide (R'-X)Base (e.g., NaOH, KOH, NaH) in a polar aprotic solvent (e.g., DMSO, Acetone). pearson.comClassic SN2 reaction; base increases nucleophilicity of the thiol. pearson.com
Xanthate (ROCS₂K)Alkyl Halide or Aryl HalideTransition-metal-free and base-free conditions are possible. mdpi.comServes as an odorless and stable thiol-free reagent. nih.gov
Thiourea (B124793)Alkyl HalideTwo-step process: 1. Formation of an alkylisothiouronium salt. 2. Hydrolysis.Provides a controlled way to introduce the thiol group.

Advanced and Sustainable Synthetic Approaches

In response to the growing demand for environmentally friendly chemical processes, advanced synthetic methodologies are being developed. These approaches, such as electrochemical and mechanochemical synthesis, offer greener alternatives to traditional methods by reducing solvent use, avoiding harsh reagents, and improving energy efficiency.

Electrochemical Synthesis of Organosulfur Compounds

Electroorganic synthesis has emerged as a green, sustainable, and safe technology for preparing and modifying organosulfur compounds. researchgate.net By using electrical current to drive chemical reactions, this methodology can often circumvent the need for chemical oxidants or reductants, minimizing waste generation. figshare.com

In the context of thioether synthesis, electrochemical methods can be used to generate highly reactive intermediates that facilitate C–S bond formation. For example, the anodic oxidation of sulfur or diphenyl disulfide can produce electrophilic species like S²⁺ or PhS⁺, which can then react with aromatic compounds in electrophilic substitution reactions to form aryl thioethers. researchgate.net This technique provides a direct route for C–S bond construction under controlled, often mild, conditions. Recent advancements have focused on improving reaction efficiency, with some systems achieving high Faradaic efficiency and stable production rates in practical flow reactors.

MethodReactantsElectrode SetupKey Findings & Advantages
Anodic Oxidation of Sulfur SpeciesElemental Sulfur or Diphenyl Disulfide + Aromatic CompoundUndivided cell, Copper anode, Stainless steel cathode. researchgate.netGenerates electrophilic sulfur species (S²⁺, PhS⁺) for aromatic substitution. researchgate.net
Radical Umpolung of α-Keto Acidα-Keto Acid + Elemental Sulfur + DiazoalkaneNot specifiedA metal-free, oxidant-free three-component reaction to form thioesters. rsc.org
Radical CouplingEthers + Thiols/DisulfidesNot specifiedForms C(sp³)–S bonds under transition-metal- and oxidant-free conditions. figshare.com

Mechanochemical Synthesis Conditions for Organosulfur Compounds

Mechanochemistry, which utilizes mechanical energy from methods like ball-milling to induce chemical reactions, is a rapidly growing field in green chemistry. researchgate.net These solvent-free or low-solvent techniques can reduce environmental impact by eliminating the need for bulk solvents and minimizing waste. cardiff.ac.uk

Ball-milling has been successfully applied to the synthesis of organosulfur compounds, including thioethers. The mechanical force generated in a milling jar can activate reactants and facilitate bond formation, sometimes leading to reactivity and selectivity that is inaccessible in traditional solution-based chemistry. researchgate.net For example, the reaction of aryl diazonium salts with thiols can be carried out under ball-milling conditions at ambient temperature, producing unsymmetrical diaryl or aryl-alkyl sulfides in high yields within minutes. researchgate.net This approach represents a powerful, efficient, and environmentally friendly alternative for constructing C–S bonds. researchgate.netcardiff.ac.uk

Reaction TypeReactantsConditionsAdvantages
C-S CouplingAryl Diazonium Tetrafluoroborates + ThiolsBall-milling, alumina (B75360) surface, ambient temperature. researchgate.netTransition-metal- and solvent-free; short reaction time (5-8 min). researchgate.net
Pd-Catalyzed C-S Cross-CouplingAryl Halides + ThiolsBall-milling, Pd-PEPPSI pre-catalyst. cardiff.ac.ukOvercomes issues of catalyst poisoning by sulfur compounds. cardiff.ac.uk
Sonogashira Cross-CouplingAryl Halides + Aryl/Alkyl AcetylenesMixer mill, often copper-free. thieme-connect.deShorter reaction times and environmental benefits compared to solution methods. thieme-connect.de

Thiol-Free Routes to Alkyl Aryl Thioethers

Traditional thioether syntheses often rely on the use of thiols, which are notorious for their foul odor and propensity for oxidation. Consequently, the development of thiol-free alternatives has been a significant area of research. These methods circumvent the need to handle volatile and malodorous thiols directly, improving laboratory safety and convenience.

One prominent thiol-free strategy involves the use of isothiouronium salts as versatile deoxasulfenylating agents. These stable and easily accessible compounds can react with alcohols to form thioethers, often with a high degree of stereoselectivity. researchgate.net This method is scalable and tolerates a wide variety of functional groups that might be incompatible with other synthetic routes. researchgate.net The reaction is driven by the formation of a stable urea (B33335) byproduct from the less stable thiourea derivative.

Another innovative approach is the photochemical organocatalytic synthesis of thioethers from inexpensive alcohols and aryl chlorides. nih.gov This method utilizes an indole (B1671886) thiolate organocatalyst that, upon excitation with light, can activate typically unreactive aryl chlorides. nih.gov A key aspect of this transformation is the use of tetramethylthiourea (B1220291) as a simple, odorless sulfur source, which intercepts the photochemically generated aryl radicals. nih.gov

A third significant thiol-free route employs a photocatalytic approach for the direct C-H thioetherification of arenes. This method avoids the pre-functionalization of the aromatic ring and uses a photocatalyst to generate an aryl radical, which then reacts with a suitable sulfur source.

The following table summarizes key features of these thiol-free methodologies:

MethodSulfur SourceKey Features
Isothiouronium SaltsIsothiouronium SaltStable, accessible reagents; stereoselective; broad functional group tolerance. researchgate.net
Photochemical OrganocatalysisTetramethylthioureaMild conditions; uses inexpensive starting materials; avoids thiols. nih.gov
Photocatalytic C-H ThioetherificationVariousDirect functionalization of arenes; avoids pre-functionalization.

Utilizing Aryl N-Sulfonamides as Precursors to Thioethers

While not a direct conversion, aryl N-sulfonamides can serve as precursors to thioethers through a multi-step process. The core of this strategy lies in the reductive cleavage of the robust N-S bond in the sulfonamide to generate a thiol or thiolate in situ, which is then alkylated to afford the desired thioether.

A low-valent titanium reagent, generated in situ from Ti(O-i-Pr)4, Me3SiCl, and Mg powder, has been shown to effectively cleave the N-S bond in a range of aromatic and aliphatic sulfonamides. organic-chemistry.orgnih.gov This reductive process yields the corresponding amine and a thiol derived from the sulfonyl moiety. organic-chemistry.orgnih.gov The resulting thiol can then be subjected to standard alkylation conditions to produce the target thioether. This method is advantageous as it circumvents the direct handling of malodorous thiols and utilizes readily available sulfonamides. organic-chemistry.org

More recently, a mild and general method for the reductive cleavage of secondary sulfonamides has been developed. chemrxiv.orgresearchgate.netscientifiq.ai This approach generates sulfinates and amines, which can be further functionalized. chemrxiv.orgresearchgate.net The sulfinate can be reduced to the corresponding thiol, providing another pathway to thioether synthesis. The utility of this platform is highlighted by its applicability to the selective manipulation of complex, bioactive molecules. chemrxiv.orgresearchgate.net

The general transformation can be represented as follows:

Ar-SO₂-NR₂ + [Reducing Agent] → [Ar-SH] + HNR₂ [Ar-SH] + R'-X → Ar-S-R' + HX

This two-step sequence provides an indirect but valuable route for the synthesis of thioethers from sulfonamide precursors.

Decarbonylation-Based Methodologies for Aryl Thioether Synthesis

Decarbonylative cross-coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of new bonds through the extrusion of carbon monoxide. In the context of aryl thioether synthesis, this methodology typically involves the transition-metal-catalyzed decarbonylation of thioesters.

This approach offers a significant advantage as it allows for the use of abundant and readily available carboxylic acid derivatives as the starting materials for the aryl component. The general scheme for this transformation is the conversion of an aryl thioester (Ar-C(O)-SR') to an aryl thioether (Ar-S-R') with the loss of CO.

Several catalytic systems have been developed for this purpose, with palladium and nickel complexes being particularly effective. These catalysts can mediate the decarbonylative C-S coupling to construct diaryl, aryl alkyl, and heterocycle-containing thioethers.

The mechanism of this reaction generally involves the oxidative addition of the thioester C-S or C(O)-S bond to the metal center, followed by decarbonylation and reductive elimination to furnish the thioether product. The choice of metal, ligands, and reaction conditions can influence the efficiency and substrate scope of the transformation.

The following table provides an overview of representative catalyst systems for decarbonylative thioether synthesis:

Catalyst SystemMetalKey Features
Pd(OAc)₂ / LigandPalladiumEffective for a range of thioesters.
Ni(cod)₂ / LigandNickelProvides an alternative to palladium catalysis.
Rh(I) complexesRhodiumCan also mediate decarbonylative C-S bond formation.

Stereoselective Synthesis of Chiral Phenylbutyl Thioethers

The synthesis of chiral thioethers, where the sulfur atom is attached to a stereogenic carbon center, is of great importance in medicinal chemistry, as the stereochemistry can have a profound impact on biological activity. This section focuses on methodologies for the stereoselective synthesis of chiral phenylbutyl thioethers.

Enantioselective Routes to (S)-Phenylbutyl Thioether Scaffolds

The creation of a specific enantiomer, such as an (S)-phenylbutyl thioether, requires a synthetic strategy that can control the three-dimensional arrangement of atoms around the chiral center. Several approaches can be employed to achieve this.

One common strategy is the use of chiral starting materials . For instance, (S)-4-phenylbutan-2-ol can be synthesized via the asymmetric reduction of 4-phenyl-2-butanone using a chiral reducing agent or a biocatalyst. The resulting chiral alcohol can then be converted into a suitable leaving group (e.g., tosylate, mesylate, or halide) and subsequently displaced by a thiolate nucleophile in an SN2 reaction. This process typically proceeds with inversion of configuration at the chiral center, allowing for the synthesis of the (R)-thioether from the (S)-alcohol. To obtain the (S)-thioether, one could start with the (R)-alcohol.

Alternatively, a Mitsunobu reaction on the chiral alcohol offers a direct route to the thioether with inversion of stereochemistry. nih.gov This reaction allows for the activation of the alcohol in situ, followed by nucleophilic attack by a thiol. nih.gov The reaction proceeds well for a variety of hindered substrates with excellent stereospecificity. nih.govbeilstein-journals.org

Asymmetric catalysis provides another powerful approach. For example, the asymmetric hydrogenation of a suitable unsaturated precursor, such as a phenylbutenyl sulfide (B99878), using a chiral catalyst could, in principle, afford the desired (S)-phenylbutyl thioether directly.

Diastereoselective Control in Thioether Formation

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. This is known as diastereoselective synthesis. In the context of phenylbutyl thioethers, this could involve, for example, the introduction of a sulfur nucleophile to a chiral substrate that already contains one or more stereocenters.

Substrate-controlled diastereoselectivity relies on the existing stereochemistry of the starting material to direct the approach of the incoming nucleophile. For instance, if a chiral phenylbutyl derivative with a stereocenter adjacent to the reaction site is used, the steric and electronic properties of the substituents at that stereocenter can favor the formation of one diastereomer over the other.

Auxiliary-controlled diastereoselectivity involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical outcome of the reaction and is subsequently removed. For example, the diastereoselective alkylation of α-thioenolates derived from chiral auxiliaries has been successfully used to prepare enantiomerically pure tertiary thioethers. nih.gov

A notable method for achieving diastereoselectivity is the "self-regeneration of stereocenters" developed by Seebach. This involves the condensation of an α-thiocarboxylic acid with an aldehyde to form a 1,3-oxathiolan-4-one. nih.gov The existing stereocenter in this heterocyclic intermediate then directs the diastereoselective alkylation of the enolate, allowing for the controlled formation of a new stereocenter. nih.gov

Biocatalytic Strategies for Chiral Sulfur Compounds

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral molecules, including sulfur-containing compounds. Enzymes operate with high chemo-, regio-, and stereoselectivity under mild reaction conditions, making them attractive alternatives to traditional chemical catalysts.

For the synthesis of chiral thioethers, ene-reductases (EREDs) have shown significant promise. nih.govchemrxiv.org These enzymes can catalyze the asymmetric reduction of activated carbon-carbon double bonds. A novel biocatalytic strategy has been developed for the synthesis of chiral γ-thioether ketones from α-bromoacetophenones and pro-chiral vinyl sulfides, a reaction that does not require light. nih.govchemrxiv.org Depending on the choice of the specific ene-reductase, either enantiomer of the product can be accessed with high enantiomeric excess. nih.gov

The following table summarizes the key aspects of the biocatalytic synthesis of chiral thioethers using ene-reductases:

Enzyme ClassReaction TypeKey Features
Ene-reductases (EREDs)Asymmetric C-C bond formationHigh enantioselectivity; access to both enantiomers; mild reaction conditions. nih.govchemrxiv.org

In addition to EREDs, other enzymes such as monooxygenases and hydrolases can be employed in the synthesis of chiral sulfur compounds, often through kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates. These biocatalytic methods pave the way for new and sustainable routes to valuable chiral thioether-containing molecules.

Precursor Chemistry for the 4-Phenylbutan-2-yl Moiety

Synthesis of 4-Phenylbutan-2-ol from Benzene (B151609) and Related Precursors

The construction of 4-phenylbutan-2-ol from benzene can be accomplished through several reliable synthetic routes, most notably via Friedel-Crafts acylation followed by reduction, or through the application of Grignard reagents.

Friedel-Crafts Acylation Route

A common and effective strategy involves the electrophilic acylation of benzene to introduce the butanone side chain, which is subsequently reduced to the desired secondary alcohol. chemguide.co.ukpearson.com

Acylation of Benzene: This step utilizes the Friedel-Crafts acylation reaction, where benzene is treated with an appropriate acylating agent in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). youtube.comyoutube.com One pathway involves the reaction of benzene with butenone, which yields the intermediate ketone, 4-phenyl-2-butanone (also known as benzylacetone). The reaction proceeds via the generation of a highly reactive acylium ion electrophile, which then attacks the benzene ring. chemguide.co.uk

Reduction of the Ketone: The carbonyl group of 4-phenylbutan-2-one is then reduced to a hydroxyl group to form 4-phenylbutan-2-ol. nih.gov This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, (E)-4-phenyl-3-buten-2-one can be reduced with NaBH₄ to yield the corresponding allylic alcohol, which serves as a precursor in subsequent steps. orgsyn.org

Grignard Reaction Routes

The versatility of Grignard reagents offers alternative pathways for the synthesis of 4-phenylbutan-2-ol. libretexts.org These methods involve the nucleophilic addition of a Grignard reagent to a carbonyl compound or an epoxide. aroonchande.comyoutube.com

Route A: Benzylmagnesium Halide and Propylene (B89431) Oxide: In this approach, a Grignard reagent is first prepared from a benzyl (B1604629) halide (e.g., benzyl chloride) and magnesium metal. quora.com This benzylmagnesium halide then acts as a nucleophile, attacking the less sterically hindered carbon of propylene oxide. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, 4-phenylbutan-2-ol. quora.com

Route B: Methylmagnesium Bromide and 3-Phenylpropanal (B7769412): An alternative Grignard synthesis involves the reaction of 3-phenylpropanal with methylmagnesium bromide (MeMgBr). chegg.comkhanacademy.org The nucleophilic methyl group from the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. The intermediate magnesium alkoxide is then hydrolyzed in an acidic workup to produce 4-phenylbutan-2-ol.

The following table summarizes the key aspects of these synthetic routes.

Route Precursors Key Reagents Intermediate Final Product
Friedel-Crafts Benzene, ButenoneAlCl₃, NaBH₄4-Phenylbutan-2-one4-Phenylbutan-2-ol
Grignard (A) Benzyl chloride, Propylene oxideMg, H₃O⁺Magnesium alkoxide4-Phenylbutan-2-ol
Grignard (B) 3-Phenylpropanal, Methyl bromideMg, H₃O⁺Magnesium alkoxide4-Phenylbutan-2-ol

Functionalization of Butyl Chains for Thioether Linkage

Once 4-phenylbutan-2-ol is synthesized, the next critical stage is the functionalization of the butyl chain to form the C-S bond, yielding the target thioether. This typically involves converting the alcohol's hydroxyl group into a good leaving group, followed by nucleophilic substitution with a thiol.

Two-Step Conversion via Activated Intermediates

The hydroxyl group (-OH) is a poor leaving group, necessitating its conversion into a more reactive species.

Activation of the Alcohol: The alcohol is first converted into an alkyl halide or a sulfonate ester.

Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol to a tosylate. Tosylates are excellent leaving groups, making the carbon atom susceptible to nucleophilic attack. thieme-connect.com

Halogenation: Alternatively, the alcohol can be treated with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding 2-chloro- or 2-bromo-4-phenylbutane. chemistrysteps.com

Nucleophilic Substitution with a Thiolate: The activated intermediate (alkyl tosylate or halide) is then reacted with a sulfur nucleophile. For the synthesis of [(4-phenylbutan-2-yl)sulfanyl]benzene, this nucleophile is typically thiophenol (C₆H₅SH) or its conjugate base, the thiophenolate anion (C₆H₅S⁻). pearson.comresearchgate.net Thiolates are potent nucleophiles that readily displace the leaving group in an Sₙ2 reaction, forming the desired thioether linkage. chemistrysteps.commasterorganicchemistry.compearson.com The reaction is often carried out in the presence of a base (e.g., NaOH or KOH) to deprotonate the thiol, thereby increasing its nucleophilicity. pearson.com

Direct Conversion Methods

More recent synthetic methodologies allow for the direct conversion of alcohols to thioethers, bypassing the need for isolating activated intermediates.

Dehydrative Thioetherification: A metal-free approach involves the acid-catalyzed reaction of an alcohol directly with a thiol. researchgate.net Catalysts such as triflic acid or recyclable solid superacids like Nafion® can facilitate this dehydration reaction, offering a more atom-economical and environmentally friendly alternative. researchgate.net

Mitsunobu Reaction: This reaction provides a mild, one-step method for converting primary and secondary alcohols into various functional groups, including thioethers (via thioesters). google.com The reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group in situ for displacement by a sulfur nucleophile. google.com

The table below outlines the different strategies for forming the thioether linkage from 4-phenylbutan-2-ol.

Method Activating Agent / Catalyst Sulfur Source Key Features
Via Tosylate p-Toluenesulfonyl chloride (TsCl), PyridineThiophenol / ThiophenolateForms a stable, isolable tosylate intermediate; reliable Sₙ2 reaction. thieme-connect.com
Via Halide SOCl₂ or PBr₃Thiophenol / ThiophenolateClassical method for alcohol activation. chemistrysteps.com
Dehydrative Coupling Triflic acid or Nafion®ThiophenolMetal-free, direct conversion; atom-economical. researchgate.net
Mitsunobu Reaction PPh₃, DIADThiophenolMild, one-step process with inversion of stereochemistry. google.com

Reactivity and Chemical Transformations of 4 Phenylbutan 2 Yl Sulfanyl Benzene

Functionalization of Aromatic and Aliphatic Moieties

Reactions on the Phenylbutyl Alkyl Chain

The phenylbutyl alkyl chain of [(4-Phenylbutan-2-yl)sulfanyl]benzene possesses several sites susceptible to chemical modification, most notably the benzylic C-H bonds. These bonds, located on the carbon atom directly attached to the phenyl ring, are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comlibretexts.org This inherent reactivity allows for selective functionalization at this position.

Benzylic Oxidation: A prominent reaction of alkylarenes is the oxidation of the benzylic carbon. libretexts.org Treatment of compounds with a benzylic hydrogen with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), leads to the formation of a carboxylic acid at that position. masterorganicchemistry.comlibretexts.org For this compound, this reaction would be expected to occur at the C1 position of the butan-2-yl chain, leading to cleavage of the rest of the alkyl chain and formation of 3-(phenylsulfanyl)butanoic acid. The reaction requires the presence of at least one hydrogen atom on the benzylic carbon; tertiary alkylbenzenes are resistant to this oxidation. libretexts.org

A milder and more selective method for benzylic oxidation involves the use of alkali metal bromides, like potassium bromide (KBr), in conjunction with an oxidant such as Oxone. acs.orgorganic-chemistry.org This system generates bromine radicals in situ, which selectively abstract a benzylic hydrogen. The resulting benzylic radical can then be further oxidized to a ketone. In the case of this compound, this would likely yield 1-phenyl-3-(phenylsulfanyl)butan-1-one. This method is advantageous as it avoids the use of heavy metals and can be performed under thermal or photochemical conditions. organic-chemistry.org

The table below summarizes representative benzylic oxidation reactions applicable to the phenylbutyl chain.

ReactionReagentsProbable Product on this compoundReference(s)
Strong OxidationKMnO₄ or H₂CrO₄3-(Phenylsulfanyl)butanoic acid masterorganicchemistry.comlibretexts.org
Selective OxidationKBr, Oxone1-Phenyl-3-(phenylsulfanyl)butan-1-one acs.orgorganic-chemistry.org

Benzylic Halogenation: The benzylic position is also susceptible to free-radical halogenation. wikipedia.org The reaction with bromine is particularly selective for the benzylic position due to the relative stability of the intermediate benzylic radical. chemistrysteps.com This high selectivity is attributed to the endothermic nature of the hydrogen abstraction step by a bromine radical, leading to a transition state that closely resembles the stable benzylic radical. stackexchange.commasterorganicchemistry.com In contrast, chlorination is less selective and may result in a mixture of products. chemistrysteps.com

For this compound, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) would be expected to yield [(4-bromo-4-phenylbutan-2-yl)sulfanyl]benzene.

ReactionReagentsProbable Product on this compoundReference(s)
Benzylic BrominationN-Bromosuccinimide (NBS), light/heat[(4-Bromo-4-phenylbutan-2-yl)sulfanyl]benzene libretexts.org

Mechanistic Insights into Functionalization Reactions

The functionalization reactions on the phenylbutyl alkyl chain of this compound are predominantly governed by radical mechanisms, owing to the facile formation of a resonance-stabilized benzylic radical.

Mechanism of Benzylic Oxidation: The mechanism of benzylic oxidation with reagents like KMnO₄ is complex and thought to involve the initial abstraction of a benzylic hydrogen to form a benzylic radical. masterorganicchemistry.com This radical is then further oxidized.

In the case of the KBr/Oxone system, the mechanism is better understood. acs.org Oxone oxidizes the bromide ion to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the alkylarene, forming a benzylic radical. This radical can then undergo two possible pathways: a) one-electron oxidation by Oxone to form a benzyl (B1604629) cation, which is then trapped by water to form an alcohol that is subsequently oxidized to a ketone, or b) reaction with another bromine radical or molecule to form an α-bromoalkylarene, which can then undergo hydrolysis and oxidation to the ketone. acs.org

Mechanism of Free-Radical Halogenation: The mechanism of benzylic bromination proceeds via a classic radical chain reaction involving three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). This can be achieved by heat or UV light. When NBS is used, it serves as a source of a low concentration of Br₂. libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the phenylbutyl chain to form hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radicals in the system, for example, two bromine radicals to form Br₂, or a bromine radical and a benzylic radical to form the product.

The high selectivity of bromination for the benzylic position is a key feature of this reaction. According to Hammond's postulate, the transition state for an endothermic reaction step will closely resemble the products. The abstraction of a hydrogen atom by a bromine radical is an endothermic process. Therefore, the transition state resembles the resulting benzylic radical. Since the benzylic radical is significantly more stable than primary, secondary, or tertiary alkyl radicals, the activation energy for its formation is lower, leading to the high regioselectivity observed. stackexchange.commasterorganicchemistry.com

Spectroscopic Characterization and Structural Elucidation of 4 Phenylbutan 2 Yl Sulfanyl Benzene

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including the molecular ion peak and fragmentation patterns, for [(4-Phenylbutan-2-yl)sulfanyl]benzene could be located.

Without access to a publication detailing the synthesis and characterization of this compound, any attempt to provide the requested spectroscopic data would be purely speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable research findings.

Chiroptical Spectroscopy for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a critical aspect of its complete structural characterization. Chiroptical spectroscopic techniques, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive methods for this purpose. Among these, Circular Dichroism (CD) spectroscopy is a principal tool for elucidating the stereochemistry of chiral compounds, including thioethers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org This differential absorption, known as the CD signal, is only observed for chiral compounds and is highly sensitive to the molecule's three-dimensional structure. The resulting CD spectrum, a plot of this differential absorption versus wavelength, provides a unique fingerprint of the molecule's absolute configuration and conformation in solution. nih.gov

For a chiral thioether such as this compound, the CD spectrum is influenced by the electronic transitions associated with its chromophores. The key chromophores in this molecule are the phenyl and benzene (B151609) rings, as well as the sulfur atom of the thioether linkage. The electronic transitions of these groups, particularly the π → π* transitions of the aromatic rings, are expected to give rise to distinct Cotton effects in the UV region of the CD spectrum.

The process of determining the absolute configuration of this compound using CD spectroscopy would involve the following steps:

Measurement of the Experimental CD Spectrum : A solution of an enantiomerically pure sample of this compound would be analyzed using a CD spectrometer to obtain its experimental spectrum.

Theoretical Calculation of the CD Spectrum : Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), would be employed to predict the CD spectra for both the (R)- and (S)-enantiomers of the molecule.

Comparison and Assignment : The experimentally measured CD spectrum would then be compared with the theoretically calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample.

The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores around the chiral center. For instance, the exciton (B1674681) coupling between the two aromatic rings in this compound could lead to a characteristic bisignate Cotton effect, the sign of which would be indicative of the absolute configuration at the C2 position of the butan-2-yl chain.

Parameter Description Typical Value/Observation for Chiral Thioethers
Wavelength Range The spectral region where CD signals are measured.Typically in the UV region (190-400 nm) for aromatic thioethers.
Cotton Effect The characteristic positive or negative peak in a CD spectrum.The sign and intensity depend on the electronic transitions of the chromophores and their spatial orientation.
Molar Ellipticity ([θ]) A quantitative measure of the CD signal, normalized for concentration and path length.Values can range from small to large, depending on the specific molecule and the nature of the electronic transition.
Exciton Coupling Interaction between two or more chromophores that can produce a characteristic split CD signal.Possible between the phenyl and benzene rings, providing information on their relative orientation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides definitive information on bond lengths, bond angles, and the absolute configuration of a chiral molecule. For this compound, a single-crystal X-ray diffraction analysis would yield a detailed solid-state molecular structure, confirming its connectivity and stereochemistry.

The process involves irradiating a single crystal of the compound with an X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. researchgate.net By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

A crucial aspect of X-ray crystallography for chiral molecules is the determination of the absolute structure. This is often achieved through the anomalous dispersion effect, which is the slight difference in scattering by an atom when the X-ray energy is near an absorption edge of that atom. csic.es By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the crystal structure, and thus the absolute configuration of the molecule, can be established. The presence of the sulfur atom in this compound can be advantageous for this purpose, as sulfur is a reasonably good anomalous scatterer.

A hypothetical crystallographic data table for this compound is presented below, illustrating the type of information that would be obtained from such an analysis.

Parameter Description Hypothetical Value
Chemical Formula The elemental composition of the molecule.C₁₆H₁₈S
Formula Weight The molar mass of the compound.242.38 g/mol
Crystal System The basic geometric framework of the crystal lattice.Monoclinic
Space Group The symmetry group of the crystal structure. For a chiral, enantiopure compound, this must be a chiral space group.P2₁
Unit Cell Dimensions The lengths of the sides of the unit cell and the angles between them.a = 10.12 Å, b = 5.98 Å, c = 12.45 Å, β = 105.2°
Volume The volume of the unit cell.728.9 ų
Z The number of molecules in the unit cell.2
Calculated Density The density of the crystal calculated from the unit cell parameters and formula weight.1.10 g/cm³
Flack Parameter A parameter used to determine the absolute structure of a chiral crystal. A value near 0 for a given configuration confirms that assignment.0.02(3)

The successful crystallographic analysis of this compound would provide irrefutable proof of its molecular structure and absolute configuration, serving as a benchmark for other analytical techniques like CD spectroscopy.

Computational and Theoretical Studies on 4 Phenylbutan 2 Yl Sulfanyl Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and energetics of organic molecules like [(4-Phenylbutan-2-yl)sulfanyl]benzene. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding its reactivity.

The electronic properties of substituted benzene (B151609) derivatives can be systematically studied to understand the influence of various functional groups. scispace.com For this compound, the sulfanylbenzene moiety is expected to be the primary site of electronic activity. The sulfur atom, with its lone pairs of electrons, significantly influences the energy of the HOMO, making it a likely site for electrophilic attack. Conversely, the phenyl rings contribute to the delocalized π-system of the LUMO.

Calculations can predict various energetic properties, such as the ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively. researchgate.net The calculated energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of Substituted Benzene Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Thioanisole-5.98-0.895.09
This compound (Predicted)-5.85-0.954.90

Note: The data for this compound is a hypothetical prediction based on trends observed for similar thioethers and substituted benzenes.

Mechanistic Investigations of Reaction Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally.

The formation of the carbon-sulfur bond in this compound can occur through several synthetic routes. Theoretical studies can help to distinguish between different possible mechanisms, such as nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

For instance, in a nucleophilic substitution reaction between a thiolate and an alkyl halide, computational models can map out the potential energy surface of the reaction. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net The geometry of the transition state can also be characterized, providing insights into the stereochemical outcome of the reaction. Recent research has also focused on developing catalyst-free methods for C-S bond formation in aqueous media, highlighting the importance of environmentally benign synthetic routes. researchgate.net

Thioethers are susceptible to oxidation, typically at the sulfur atom, to form sulfoxides and subsequently sulfones. Computational studies can model the oxidation process, for example, by a peroxide. These models can help to understand the electronic factors that influence the rate of oxidation and the selectivity for the formation of the sulfoxide (B87167) over the sulfone. The Pummerer rearrangement is a well-known reaction of sulfoxides that can be investigated computationally to understand its intricate mechanism involving the formation of a thionium (B1214772) ion intermediate. nih.gov

Since this compound possesses a chiral center at the second carbon of the butanyl chain, the stereochemical outcome of its synthesis is of significant interest. Quantum chemical calculations can be employed to understand the factors that govern stereoselectivity. indexcopernicus.com By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict which isomer will be formed preferentially. This information is invaluable for the design of stereoselective syntheses.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis, using computational methods, can identify the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms, MD can reveal how the molecule explores its conformational space and how its shape fluctuates. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or as a ligand in a catalyst complex.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to correlate the structural features of a molecule with its chemical reactivity. libretexts.org For this compound, computational methods can be used to calculate various molecular descriptors that are known to correlate with reactivity. These descriptors can be electronic, such as atomic charges and electrostatic potentials, or steric, such as molecular volume and surface area.

By systematically varying the structure of the molecule, for example, by introducing different substituents on the phenyl rings, and calculating the corresponding descriptors, it is possible to build quantitative structure-reactivity relationship (QSRR) models. chemrxiv.org These models can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties. The Hammett equation is a classic example of a linear free-energy relationship that is often used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org

Advanced Materials Science and Catalytic Applications of Thioethers

Role of Aryl Thioethers in Polymer Chemistry

No research articles were found that describe the use of [(4-Phenylbutan-2-yl)sulfanyl]benzene as a monomer or functional component in polymer synthesis.

Development of Sulfur-Functionalized Metal-Organic Frameworks

There is no literature available that mentions the incorporation of this compound as a ligand or functional moiety in the synthesis of sulfur-functionalized metal-organic frameworks (MOFs).

Applications in Heterogeneous Catalysis

There is no available research on the application of this compound as a catalyst, catalytic support, or ligand in heterogeneous catalysis.

Due to the lack of specific data for the requested compound, no data tables or detailed research findings can be generated.

Future Research Directions and Outlook

Development of Novel and Green Synthetic Methodologies for Complex Thioether Architectures

The synthesis of structurally complex thioethers like [(4-Phenylbutan-2-yl)sulfanyl]benzene has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of thioether synthesis lies in the development of methodologies that are not only efficient but also environmentally benign.

A significant area of advancement is the use of odorless thiol surrogates . Traditional methods often employ volatile and malodorous thiols. Emerging research focuses on alternatives such as xanthates and oxygenated sulfur compounds (e.g., sulfinates and sulfonyl derivatives) which are more stable and easier to handle. These surrogates can be activated under mild conditions to generate the desired thioether linkage, thereby improving laboratory safety and reducing environmental impact.

Photocatalysis and electrochemistry represent another frontier in green thioether synthesis. These methods utilize light or electrical energy to drive chemical reactions, often under ambient temperature and pressure. By avoiding the need for high temperatures and harsh reagents, these techniques offer a more sustainable approach to C-S bond formation. For instance, visible-light-mediated protocols can enable the coupling of a wide range of substrates with high functional group tolerance.

Furthermore, borrowing hydrogen catalysis is a powerful atom-economical strategy that is gaining traction. This approach involves the temporary removal of hydrogen from a substrate to form a reactive intermediate, which then participates in the desired transformation, with the hydrogen being returned in the final step. This allows for the use of readily available alcohols as starting materials for the synthesis of thioethers, with water as the only byproduct.

Green Synthetic StrategyKey AdvantagesRepresentative Catalyst/Reagent Type
Odorless Thiol SurrogatesImproved safety, reduced odor, enhanced stabilityXanthates, Sulfinates, Sulfonyl derivatives
PhotocatalysisMild reaction conditions, use of renewable energyOrganic dyes, semiconductor nanoparticles
ElectrochemistryAvoids stoichiometric reagents, precise controlElectrode materials (e.g., graphite, platinum)
Borrowing Hydrogen CatalysisHigh atom economy, water as the only byproductTransition metal complexes (e.g., Iridium, Ruthenium)

Exploration of Unprecedented Reactivity Patterns of the Thioether Linkage

Historically, the reactivity of the thioether linkage has been primarily associated with oxidation to sulfoxides and sulfones. However, recent research has begun to unveil more nuanced and powerful transformations centered around the activation and cleavage of the carbon-sulfur bond. This opens up new avenues for the strategic use of thioethers in organic synthesis.

A key area of exploration is the transition-metal-catalyzed activation of C-S bonds . This approach allows for the cleavage of the otherwise robust thioether linkage, enabling the use of thioethers as coupling partners in cross-coupling reactions. For example, a thioether can serve as a synthetic equivalent of a thiol in reactions that would otherwise be incompatible with free thiol groups. This novel reactivity allows for the synthesis of complex molecules that were previously difficult to access.

Furthermore, the thioether moiety can act as a directing group , influencing the reactivity of other parts of the molecule. The sulfur atom can coordinate to a metal catalyst, positioning it to effect a transformation at a specific site. This level of control is crucial for the regioselective functionalization of complex molecules.

The development of methods for the selective cleavage of one C-S bond over another in unsymmetrical thioethers is another exciting prospect. This would allow for the sequential and controlled modification of the molecule, providing a powerful tool for the synthesis of highly functionalized compounds.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and materials. The integration of advanced spectroscopic and computational techniques is providing unprecedented insights into the intricate details of thioether chemistry.

Advanced spectroscopic methods , such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry, are invaluable for the characterization of transient intermediates and the elucidation of reaction pathways. For instance, 2D NMR techniques can reveal subtle through-bond and through-space interactions that govern the reactivity and conformation of complex thioethers. Mass spectrometry, particularly with soft ionization techniques, allows for the identification of reaction products and intermediates with high sensitivity and accuracy.

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms and predicting the reactivity of thioethers. DFT calculations can be used to model transition states, calculate activation energies, and rationalize the observed selectivity of a reaction. This computational insight can guide the design of new catalysts and reaction conditions to improve efficiency and selectivity. For example, DFT studies can help in understanding the electronic and steric factors that influence the activation of C-S bonds in the presence of a metal catalyst.

TechniqueApplication in Thioether ResearchKey Insights Provided
In-situ NMR SpectroscopyReal-time monitoring of reactionsIdentification of intermediates, reaction kinetics
High-Resolution Mass SpectrometryCharacterization of complex mixturesPrecise mass determination of products and byproducts
2D NMR SpectroscopyStructural elucidation of complex thioethersConnectivity and spatial relationships of atoms
Density Functional Theory (DFT)Mechanistic studies and reactivity predictionTransition state geometries, activation energies, electronic properties

Design of Next-Generation Thioether-Based Materials with Tailored Properties

The unique properties of the thioether linkage, including its polarity, polarizability, and ability to coordinate with metals, make it an attractive building block for the design of advanced materials with tailored properties.

One of the most prominent examples is poly(phenylene sulfide) (PPS) and its derivatives. PPS is a high-performance thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical strength. Future research will focus on the synthesis of PPS derivatives with modified backbones to fine-tune properties such as solubility, processability, and optical and electronic characteristics. The incorporation of functional groups into the polymer chain can lead to materials with tailored refractive indices for optical applications or enhanced conductivity for electronic devices.

Furthermore, the dynamic nature of the disulfide bond, which is closely related to the thioether linkage, is being harnessed in the development of self-healing materials . Polymers containing disulfide bonds can undergo reversible bond cleavage and reformation, allowing the material to repair itself after damage. Research is extending this concept to thioether-containing systems, exploring dynamic covalent chemistries that can impart self-healing properties to a wider range of materials.

Finally, the strong affinity of sulfur for heavy metals is being exploited in the design of materials for environmental remediation . Thioether-functionalized polymers and porous materials can act as efficient sorbents for the removal of toxic heavy metal ions from water.

Material ClassKey PropertyPotential Application
Poly(phenylene sulfide) DerivativesHigh thermal and chemical resistanceHigh-performance plastics, coatings
Poly(ether-thioether)sIonic conductivitySolid polymer electrolytes for batteries
Thioether/Disulfide-based PolymersReversible bond formationSelf-healing materials, drug delivery
Thioether-functionalized SorbentsHigh affinity for heavy metalsEnvironmental remediation

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [(4-Phenylbutan-2-yl)sulfanyl]benzene, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves nucleophilic substitution between a thiol precursor (e.g., 4-phenylbutan-2-thiol) and a halogenated benzene derivative under basic conditions. For example, in analogous syntheses, dry DMF with potassium carbonate as a base and a nitrogen atmosphere are used to minimize oxidation and side reactions. Reaction temperatures (50–55°C) and extended stirring times (5–7 days) improve yields, as seen in the synthesis of 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene derivatives . Solvent systems like acetone/petroleum ether are effective for recrystallization.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :

  • Spectroscopy : FT-IR identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹, aromatic C-H stretching at ~3000–3100 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction determines space groups (e.g., monoclinic P2₁/n) and intermolecular interactions. For sulfanyl analogs, weak C-H⋯N hydrogen bonds (2.5–3.0 Å) are often observed .
  • Example Data Table :
Interaction TypeBond Length (Å)Bond Angle (°)
C-H⋯N2.65–2.89145–160
π-π Stacking3.8–4.2N/A

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of sulfanyl-substituted aromatics, and how can SHELX software mitigate these issues?

  • Methodological Answer : Challenges include weak hydrogen bonds, disorder in flexible alkyl chains, and twinning. SHELXL (via SHELX suite) refines structures by:

  • Modeling anisotropic displacement parameters for non-H atoms.
  • Incorporating restraints for geometrically uncertain regions (e.g., phenylbutan-2-yl chains).
  • Handling high-resolution data (≤ 0.8 Å) to resolve overlapping electron densities . Advanced features like TWIN and HKLF5 commands address twinning and intensity scaling .

Q. How do DFT/B3LYP computational results compare with experimental data for this compound derivatives?

  • Methodological Answer :

  • Geometric Parameters : DFT/B3LYP/6-311G(d) calculations typically show root-mean-square errors (RMSE) of ~0.3 Å compared to X-ray data. For example, dihedral angles between aromatic rings in similar compounds deviate by ≤5° .
  • Electronic Properties : HOMO-LUMO gaps (~4.4 eV) and molecular electrostatic potentials (MEPs) align with experimental reactivity trends. Negative MEP regions localize on electronegative atoms (e.g., sulfur), guiding nucleophilic attack sites .
  • Example Data Table :
ParameterExperimental (X-ray)DFT CalculationDeviation
Bond Length (C-S)1.78 Å1.75 Å0.03 Å
HOMO-LUMO GapN/A4.39 eVN/A

Q. What strategies resolve discrepancies between experimental and theoretical vibrational spectra for sulfanyl-containing compounds?

  • Methodological Answer : Discrepancies arise from:

  • Intermolecular Interactions : Crystalline environments induce hydrogen bonding absent in isolated-molecule DFT models.
  • Solvent Effects : Polar solvents shift frequencies (e.g., C≡N stretches in acetonitrile vs. gas phase).
  • Anharmonicity : DFT often neglects anharmonic corrections, causing ~2–5% errors in high-frequency modes (e.g., C-H stretches). Scaling factors (0.96–0.98) adjust calculated frequencies .

Q. How can hydrogen-bonding networks in this compound crystals influence material properties?

  • Methodological Answer : Weak C-H⋯S/N interactions stabilize crystal packing, affecting:

  • Thermal Stability : Stronger networks correlate with higher melting points.
  • Solubility : Hydrophobic regions from phenyl groups reduce aqueous solubility.
  • Charge Transport : π-π stacking (3.8–4.2 Å) enhances semiconducting behavior in thin films .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.